Cas no 2679938-86-2 (rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid)
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid
- 2679938-86-2
- EN300-28284985
-
- Inchi: 1S/C12H17F2NO4/c1-2-7-19-11(18)15-9-4-3-8(10(16)17)5-6-12(9,13)14/h2,8-9H,1,3-7H2,(H,15,18)(H,16,17)/t8-,9-/m1/s1
- InChI Key: DLILUFCEAFQJOP-RKDXNWHRSA-N
- SMILES: FC1(CC[C@H](C(=O)O)CC[C@H]1NC(=O)OCC=C)F
Computed Properties
- Exact Mass: 277.11256435g/mol
- Monoisotopic Mass: 277.11256435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6Ų
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284985-0.05g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 0.05g |
$1549.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-0.1g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 0.1g |
$1623.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-0.25g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 0.25g |
$1696.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-0.5g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 0.5g |
$1770.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-1.0g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 1g |
$1844.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-2.5g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 2.5g |
$3611.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-5.0g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 5g |
$5345.0 | 2023-05-25 | ||
| Enamine | EN300-28284985-10.0g |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid |
2679938-86-2 | 10g |
$7927.0 | 2023-05-25 |
rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid
Research Brief on rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid (CAS: 2679938-86-2)
In recent years, the compound rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid (CAS: 2679938-86-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cycloheptane backbone and difluorinated structure, has been explored for its potential applications in drug discovery, particularly as a building block for novel therapeutics. The presence of both a carboxylic acid and an allyloxycarbonyl-protected amino group makes it a versatile intermediate for further chemical modifications.
Recent studies have focused on the synthesis and optimization of this compound, aiming to improve its yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route that leverages asymmetric catalysis to produce the enantiomerically pure (1R,5R)-isomer, which exhibits enhanced biological activity compared to its racemic counterpart. The study highlighted the compound's potential as a key intermediate in the development of protease inhibitors, owing to its ability to mimic transition-state analogs.
Further investigations into the biological activity of rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid have revealed its inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that the compound selectively targets cyclooxygenase-2 (COX-2) with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for anti-inflammatory drug development. These findings were corroborated by molecular docking studies, which identified key interactions between the compound and the active site of COX-2.
In addition to its enzyme inhibitory properties, the compound has also been evaluated for its pharmacokinetic profile. Preclinical studies in rodent models indicated favorable absorption and distribution characteristics, with minimal off-target effects. However, further optimization is required to address its relatively short half-life and moderate bioavailability. Researchers are currently exploring prodrug strategies and formulation enhancements to overcome these limitations.
The versatility of rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid extends beyond its use as a therapeutic agent. Recent work has demonstrated its utility in chemical biology as a probe for studying enzyme mechanisms. For instance, its incorporation into activity-based protein profiling (ABPP) platforms has enabled the identification of novel enzyme targets in complex biological systems. This application underscores the compound's value as a tool for both basic research and drug discovery.
Looking ahead, the continued exploration of rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid holds promise for advancing our understanding of enzyme inhibition and developing next-generation therapeutics. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical applications, particularly in areas such as inflammation, oncology, and infectious diseases. Future studies will likely focus on optimizing its pharmacological properties and expanding its therapeutic scope through targeted modifications of its chemical structure.
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